N-Desmethyl Ivabradine D6 HCl

Descripción general

Descripción

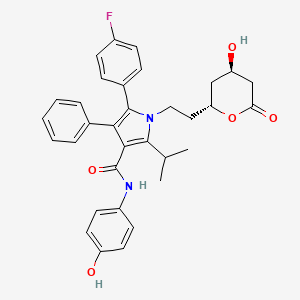

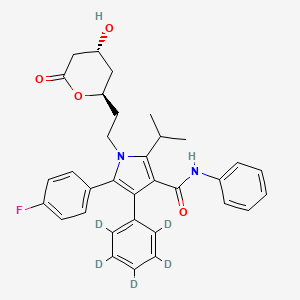

“N-Desmethyl Ivabradine D6 Hydrochloride” is a chemical compound used in the pharmaceutical industry for the treatment of various cardiovascular diseases . It is a deuterated analog of “N-Desmethyl Ivabradine Hydrochloride”, which is a selective inhibitor of the If current in the sinoatrial node of the heart .

Molecular Structure Analysis

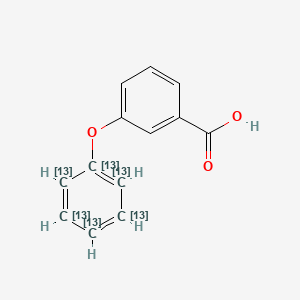

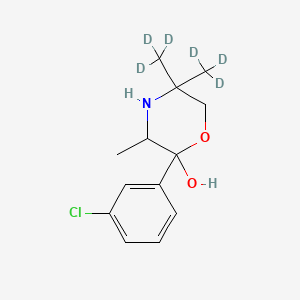

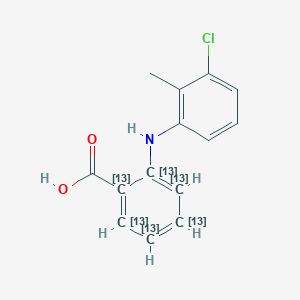

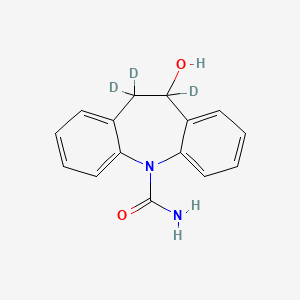

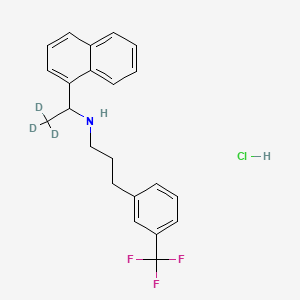

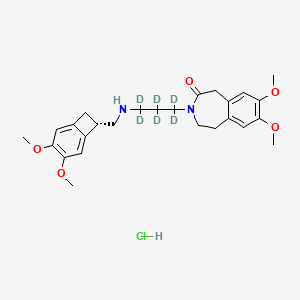

The molecular formula of “N-Desmethyl Ivabradine D6 HCl” is C26H35ClN2O5 . The molecular weight is 497.1 g/mol . The exact mass and the monoisotopic mass are both 496.2611104 g/mol .Chemical Reactions Analysis

The specific chemical reactions involving “N-Desmethyl Ivabradine D6 HCl” are not detailed in the retrieved sources .Physical And Chemical Properties Analysis

“N-Desmethyl Ivabradine D6 HCl” has a melting point of 193-196°C . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Aplicaciones Científicas De Investigación

Internal Standard for Quantification

“N-Desmethyl Ivabradine D6 HCl” is used as an internal standard for the quantification of N-desmethyl ivabradine . This is particularly useful in analytical chemistry where it helps in the precise determination of the amount of N-desmethyl ivabradine in a sample .

Pharmacokinetic Studies

This compound is used in pharmacokinetic studies . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. The compound’s deuterated form allows for accurate tracking and quantification in the body, providing valuable data on how the drug behaves in the human system .

Metabolite Analysis

“N-Desmethyl Ivabradine D6 HCl” is an active metabolite of ivabradine . Therefore, it is used in studies to understand the metabolic pathways of ivabradine. This can help in predicting drug interactions and potential side effects .

Cytochrome P450 (CYP) Isoform CYP3A4 Studies

Ivabradine, the parent drug of “N-Desmethyl Ivabradine D6 HCl”, is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . Therefore, this compound can be used in research to understand the role of CYP3A4 in drug metabolism .

Drug Efficacy and Safety Studies

As an active metabolite of ivabradine, “N-Desmethyl Ivabradine D6 HCl” is used in studies to evaluate the efficacy and safety of ivabradine . This includes clinical trials and post-marketing surveillance studies .

Development of Analytical Methods

“N-Desmethyl Ivabradine D6 HCl” is used in the development of new analytical methods . For example, it has been used in the development of a sensitive and specific liquid-chromatography tandem mass spectrometry (LC-MS/MS) assay for the simultaneous quantification of ivabradine and its active metabolite N-desmethylivabradine in human plasma and urine .

Mecanismo De Acción

Target of Action

N-Desmethyl Ivabradine D6 HCl is a deuterated compound of N-Desmethyl Ivabradine HCl It is known that ivabradine, the parent compound, primarily targets the if (“funny”) ion channels located in the sinoatrial node of the heart .

Mode of Action

Ivabradine, the parent compound, works by selectively inhibiting the if ion channels, thereby reducing the heart rate

Biochemical Pathways

The parent compound, ivabradine, affects the cardiac pacemaker if current, which plays a crucial role in regulating heart rate . This could suggest that N-Desmethyl Ivabradine D6 HCl might have a similar effect on these pathways.

Pharmacokinetics

It’s known that ivabradine is metabolized by the cytochrome p450 (cyp) isoform cyp3a4

Result of Action

Given that the parent compound, ivabradine, is known to reduce heart rate , it’s plausible that N-Desmethyl Ivabradine D6 HCl might have a similar effect.

Propiedades

IUPAC Name |

3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIIKWNQFDQJGS-OTVKAUOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.